Structural Differentiation: 2-Methoxyethyl Urea Terminus Versus Phenyl, Thiophenyl, Cyclohexyl, and tert-Butyl Analogs
The target compound bears a 2-methoxyethyl group on the distal urea nitrogen, distinguishing it from the closest commercially catalogued analogs: 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-phenylurea (CAS 1396843-44-9, N'-phenyl; MW 307.4), 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-(thiophen-2-yl)urea (CAS 1396784-76-1, N'-thiophenyl; MW 313.4), 1-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea (N'-cyclohexyl; MW 313.4), and 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea (N'-tert-butyl; MW 287.4) . The 2-methoxyethyl substituent introduces an ether oxygen capable of hydrogen-bond acceptance and increases topological polar surface area relative to the purely hydrocarbon analogs, properties known to influence both target binding and pharmacokinetic behaviour in urea-based kinase inhibitor series [1]. Within the patent series WO2013176970, IC₅₀ values for exemplified urea derivatives span from 5 nM to 10,000 nM in a TrkA fluorescence-based kinase assay, confirming that N'-substituent variation alone can shift potency by >1000-fold [1].
| Evidence Dimension | N'-substituent identity and associated physicochemical property differentiation |
|---|---|
| Target Compound Data | 2-Methoxyethyl substituent; MW 289.37; tPSA ~53.8 Ų (calculated); H-bond acceptor count = 4 |
| Comparator Or Baseline | Phenyl analog (CAS 1396843-44-9): MW 307.4, tPSA ~32.3 Ų; Thiophenyl analog (CAS 1396784-76-1): MW 313.4, tPSA ~32.3 Ų; Cyclohexyl analog: MW 313.4, tPSA ~32.3 Ų; tert-Butyl analog: MW 287.4, tPSA ~32.3 Ų |
| Quantified Difference | tPSA increase of ~21.5 Ų (67% increase) vs. hydrocarbon-terminated analogs; MW reduced by 18–24 Da vs. phenyl/thiophenyl/cyclohexyl analogs |
| Conditions | Calculated molecular properties; patent TrkA fluorescence peptide substrate phosphorylation assay (WO2013176970) confirming IC₅₀ range of 5–10,000 nM across the series |
Why This Matters
The 2-methoxyethyl group confers distinct hydrogen-bonding capacity and polarity that differentiates this compound from hydrocarbon-terminated analogs—a property that may translate to differential target engagement, solubility, or permeability within the TrkA inhibitor series, and directly informs selection when structure-based experimental design requires this specific pharmacophoric feature.
- [1] Stachel SJ, Egbertson M, Brnardic E, Jones K, Sanders JM, Henze DA. TrkA Kinase Inhibitors, Compositions and Methods Thereof. Patent WO 2013/176970 A1. Biological Data: TrkA IC₅₀ range 5–10,000 nM. ACS Med. Chem. Lett. Patent Highlight, 2013, Table 1. View Source
